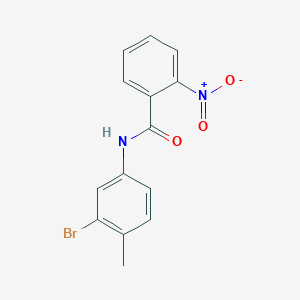
N-(3-bromo-4-methylphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-methylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, along with a nitro group at the 2-position of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by bromination and subsequent amide formation. For example, starting with 4-methyl-3-nitroaniline, bromination can be achieved using bromine in the presence of a suitable solvent. The resulting 3-bromo-4-methyl-2-nitroaniline can then be reacted with benzoyl chloride to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
N-(3-bromo-4-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Reduction: 3-bromo-4-methylphenyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-bromo-4-carboxyphenyl-2-nitrobenzamide.
科学的研究の応用
N-(3-bromo-4-methylphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.
類似化合物との比較
Similar Compounds
- N-(3-bromo-4-methylphenyl)-3-nitrobenzamide
- N-(3-bromo-4-methylphenyl)-4-nitrobenzamide
- N-(3-bromo-4-methylphenyl)-2-aminobenzamide
Uniqueness
N-(3-bromo-4-methylphenyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C14H11BrN2O3 |
|---|---|
分子量 |
335.15 g/mol |
IUPAC名 |
N-(3-bromo-4-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-7-10(8-12(9)15)16-14(18)11-4-2-3-5-13(11)17(19)20/h2-8H,1H3,(H,16,18) |
InChIキー |
NYOIYUMHUGAETR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445510.png)
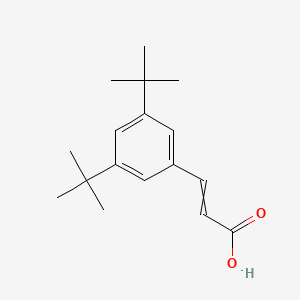
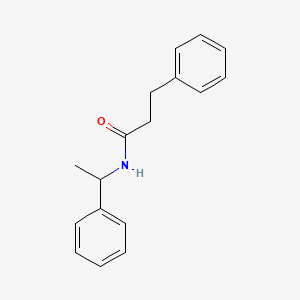
![1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B12445524.png)
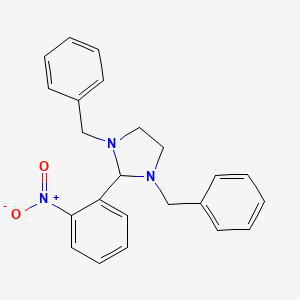
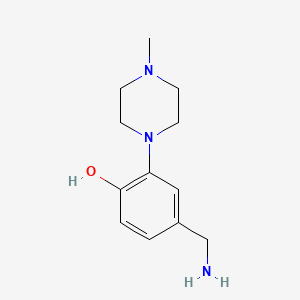
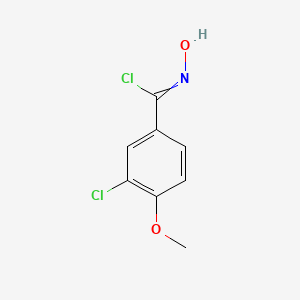
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445550.png)
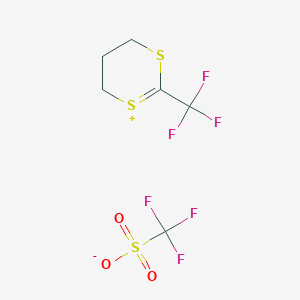
![2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12445567.png)
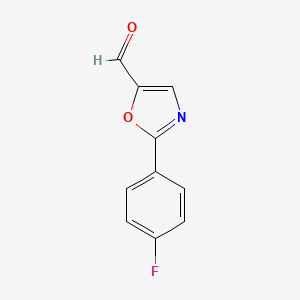
![N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide](/img/structure/B12445586.png)
![Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12445608.png)
